

(RS)-1-Octyn-3-ol Racemic Mixture: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-1-Octyn-3-ol is a secondary propargylic alcohol that serves as a versatile chiral building block in organic synthesis. Its structure, featuring a terminal alkyne and a chiral center, makes it a valuable intermediate in the preparation of a variety of more complex molecules, most notably prostaglandins and other biologically active compounds. This technical guide provides a comprehensive overview of the core properties of the (RS)-1-octyn-3-ol racemic mixture, including its physicochemical characteristics, detailed experimental protocols for its synthesis and resolution, and an exploration of its known biological relevance.

Physicochemical Properties

(RS)-**1-Octyn-3-ol** is a colorless to pale yellow liquid at room temperature.[1] The presence of both a hydroxyl group and a terminal alkyne functional group dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of (RS)-1-Octyn-3ol



Property	Value	Reference(s)	
Molecular Formula	C8H14O	[2][3]	
Molecular Weight	126.20 g/mol	[3][4]	
CAS Number	818-72-4	[2][3][4]	
Appearance	Colorless to pale yellow liquid	[1]	
Boiling Point	169.6 ± 8.0 °C at 760 mmHg; 83 °C at 19 mmHg	[2][4][5]	
Melting Point	-60 °C	[2][5][6]	
Density	0.864 g/mL at 25 °C	[4][5]	
Refractive Index (n ²⁰ /D)	1.441	[4][6]	
Solubility in Water	3.4 g/L at 20 °C; 6520 mg/L at 25 °C (estimated)	[5][7]	
Flash Point	63.9 °C (147.0 °F)	[2][4][7]	
LogP	2.09	[2][7]	

The racemic mixture consists of two enantiomers, (R)-(+)-**1-octyn-3-ol** and (S)-(-)-**1-octyn-3-ol**. The properties of these individual enantiomers can differ, particularly in biological systems.

Table 2: Properties of (R)- and (S)-1-Octyn-3-ol Enantiomers



Property	(R)-(+)-1-Octyn-3-ol	(S)-(-)-1-Octyn-3-ol	Reference(s)
CAS Number	32556-70-0	32556-71-1	[2]
Molecular Formula	C ₈ H ₁₄ O	C ₈ H ₁₄ O	[8][9]
Molecular Weight	126.20 g/mol	126.20 g/mol	[8][9]
Boiling Point	100 °C at 20 mmHg	Not specified	[8]
Density	0.866 g/mL	Not specified	[8]
Refractive Index	1.442	Not specified	[8]
Optical Rotation	+9.9° (Neat)	Not specified	[8]

Experimental Protocols Synthesis of (RS)-1-Octyn-3-ol via Grignard Reaction

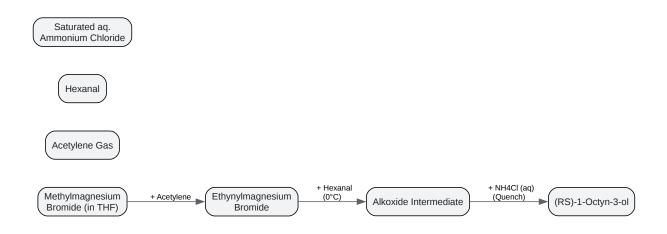
This protocol describes the synthesis of racemic 1-octyn-3-ol from hexanal and acetylene.

Methodology:

- Preparation of the Grignard Reagent: In a flame-dried, two-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a 2M solution of methylmagnesium bromide in tetrahydrofuran (THF).
- Acetylene Addition: Pass a rapid stream of acetylene gas through the Grignard solution until
 the evolution of methane ceases. This indicates the formation of the ethynylmagnesium
 bromide.
- Reaction with Hexanal: Cool the reaction mixture to 0 °C using an ice bath. Add 10 g of hexanal dropwise to the solution while maintaining the temperature.
- Stirring: After the addition is complete, stir the reaction mixture for 30 minutes at 0 °C.
- Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.



- Extraction: Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.
- Washing and Drying: Wash the combined ether extracts with water and then with brine. Dry
 the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify
 the resulting liquid by vacuum distillation to yield (RS)-1-octyn-3-ol (boiling point: 85 °C at
 0.1 mmHg).



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Caption: Synthesis of (RS)-1-octyn-3-ol via Grignard reaction.

Enantioselective Synthesis of (R)-(+)-1-Octyn-3-ol

This protocol details the asymmetric reduction of 1-octyn-3-one to produce the (R)-enantiomer of **1-octyn-3-ol**. A similar procedure using (-)- α -pinene would yield the (S)-enantiomer.

Methodology:

• Preparation of the Reducing Agent: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, charge a 0.5 M THF solution of 9-borabicyclo[3.3.1]nonane (9-BBN). Add (+)-α-

Foundational & Exploratory

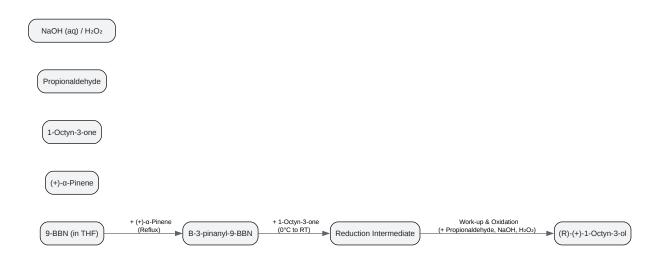




pinene and reflux the solution for 4 hours. Remove excess α -pinene and THF under vacuum to obtain neat B-3-pinanyl-9-borabicyclo[3.3.1]nonane.

- Reduction: Cool the flask to 0 °C and add 1-octyn-3-one. Allow the reaction to warm to room temperature and stir for approximately 8 hours.
- Work-up: Destroy the excess reducing agent by adding freshly distilled propionaldehyde and stirring for 1 hour. Remove the liberated α-pinene under vacuum. Add THF, followed by 3 M aqueous sodium hydroxide.
- Oxidation: Add 30% hydrogen peroxide dropwise and maintain the temperature at 40 °C for 3 hours to complete the oxidation.
- Extraction and Purification: Extract the reaction mixture with diethyl ether. Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation. Purify the resulting oil by vacuum distillation (60–65 °C at 3.0 mmHg) to yield (R)-(+)-1-octyn-3-ol.





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Caption: Enantioselective synthesis of (R)-(+)-1-octyn-3-ol.

Kinetic Resolution of (RS)-1-Octyn-3-ol

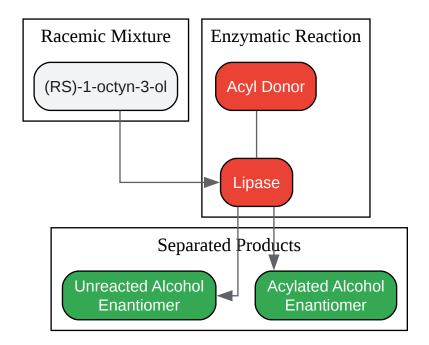
Enzymatic kinetic resolution using lipases is a common and effective method for separating the enantiomers of racemic alcohols.

General Methodology:

- Reaction Setup: In a suitable organic solvent (e.g., hexane), dissolve the racemic (RS)-1-octyn-3-ol.
- Enzyme and Acyl Donor: Add a lipase (e.g., from Pseudomonas cepacia or Candida antarctica) and an acyl donor (e.g., vinyl acetate).



- Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The lipase will selectively acylate one enantiomer, leaving the other unreacted.
- Separation: Once the desired conversion (typically around 50%) is reached, stop the reaction. The remaining unreacted alcohol enantiomer and the newly formed ester enantiomer can then be separated by column chromatography.
- Hydrolysis (Optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer if desired.



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Caption: General workflow for lipase-catalyzed kinetic resolution.

Biological Significance and Applications

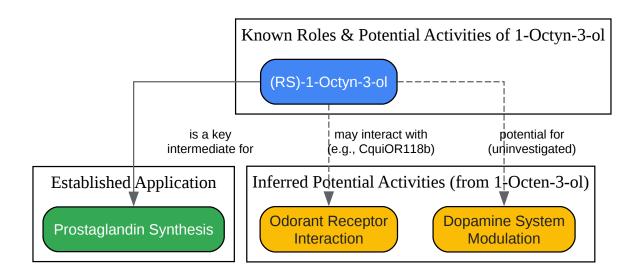
(RS)-**1-Octyn-3-ol** is a key intermediate in the synthesis of various biologically active molecules, most notably prostaglandins.[7] Prostaglandins are lipid compounds that have diverse hormone-like effects in animals and are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The specific



enantiomers of **1-octyn-3-ol** are crucial for the stereospecific synthesis of these complex molecules.

While direct research on the biological signaling pathways of (RS)-**1-octyn-3-ol** is limited, studies on the closely related compound, **1-octen-3-ol** (also known as mushroom alcohol), may offer some insights. **1-Octen-3-ol** is a known insect attractant and has been shown to interact with odorant receptors in mosquitoes.[5] Interestingly, one such receptor, CquiOR118b, which is highly selective for (R)-**1-octen-3-ol**, also responds to **1-octyn-3-ol**.[8]

Furthermore, research on 1-octen-3-ol has suggested a potential link to neurodegenerative processes. Studies in Drosophila have indicated that 1-octen-3-ol can cause degeneration of dopamine neurons by disrupting dopamine homeostasis.[2][10] This raises the possibility that structurally similar compounds, such as **1-octyn-3-ol**, could have uninvestigated neurological effects, a topic that warrants further investigation.



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